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Compound Name: 1H-indol-2-amine

Cat. No.: B3029188

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-amine, also known as 2-aminoindole, is a fascinating heterocyclic amine that holds
significant potential in medicinal chemistry and materials science. As a derivative of the indole
scaffold, a privileged structure in numerous biologically active compounds, 2-aminoindole
serves as a valuable building block for the synthesis of more complex molecules.[1][2] The
introduction of an amino group at the C2 position of the indole ring profoundly influences its
electronic properties and reactivity, making a thorough spectroscopic characterization essential
for its identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1H-
indol-2-amine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). It is important to note that while the synthesis and
applications of 2-aminoindoles are reported, a complete set of publicly available,
experimentally verified spectroscopic data for the parent 1H-indol-2-amine is limited.
Therefore, this guide will present a combination of predicted data, supported by experimental
data from closely related analogs and foundational spectroscopic principles, to offer a robust
and practical resource for researchers.

Physicochemical Properties
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A foundational understanding of the physicochemical properties of 1H-indol-2-amine is crucial
for its handling, formulation, and interpretation of its spectroscopic data.

Property Predicted/Reported Value Notes
Molecular Formula CsHsN:2
Molecular Weight 132.16 g/mol
Expected to be an off-white to Based on observations of
Appearance . . s o
yellowish solid similar indole derivatives.
Predicted to be soluble in polar  The presence of the amino
Solubility organic solvents like DMSO, and indole N-H groups allows
methanol, and DMF. for hydrogen bonding.
The hydrochloride salt has the
CAS Number 23856-01-9 (for the free base)

CAS number 36946-70-0.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 1H-indol-2-amine, both *H and 13C NMR provide a wealth of information

regarding its unique electronic and structural features.

'H NMR Spectroscopy: Unraveling the Proton
Environment

The *H NMR spectrum of 1H-indol-2-amine is expected to exhibit distinct signals for the
aromatic protons of the indole ring, the amine protons, and the N-H proton of the pyrrole ring.
The electron-donating nature of the amino group at the C2 position significantly influences the

chemical shifts of the neighboring protons.

Predicted *H NMR Data (in DMSO-de)
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Predicted Coupling
Proton Chemical Shift  Multiplicity Constant (J, Notes
(3, ppm) Hz)
The acidic proton
of the indole
nitrogen, its
H1 (N-H) ~10.5 Broad Singlet - broadness is due

to quadrupole
broadening and

exchange.

Aromatic proton
H7 ~7.2 Doublet ~7.8 ortho to the

indole nitrogen.

Aromatic proton
H4 ~7.1 Doublet ~8.0 on the benzene

ring.

Aromatic proton
H6 ~6.8 Triplet ~7.5 on the benzene

ring.

Aromatic proton
H5 ~6.7 Triplet ~7.5 on the benzene

ring.

This upfield shift
compared to
indole is due to
) the strong
H3 ~5.9 Singlet - ]
electron-donating
effect of the

adjacent amino

group.

-NH:z ~5.0 Broad Singlet - These protons
are
exchangeable
with D20. The
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chemical shift is
concentration
and temperature

dependent.

Experimental Causality:

e Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-de) is a suitable solvent for 1H-
indol-2-amine due to its ability to dissolve polar compounds and its high boiling point, which
allows for variable temperature experiments. The residual proton signal of DMSO-ds at ~2.50
ppm serves as a convenient internal reference.

e D20 Exchange: The addition of a few drops of deuterium oxide (D20) to the NMR sample will
result in the disappearance of the signals corresponding to the N-H and -NHz protons due to
proton-deuterium exchange. This is a definitive method to identify these labile protons.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides a direct insight into the carbon framework of 1H-indol-2-
amine. The chemical shifts are highly sensitive to the electronic environment of each carbon
atom.

Predicted 3C NMR Data (in DMSO-ds)
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Predicted Chemical Shift
Carbon Notes

(6, ppm)

The carbon bearing the amino

Cc2 ~155 group is significantly
deshielded.
C7a ~137 Bridgehead carbon.
C3a ~128 Bridgehead carbon.
C4 ~120 Aromatic carbon.
C6 ~118 Aromatic carbon.
C5 ~115 Aromatic carbon.
c7 ~110 Aromatic carbon.

The C3 carbon is significantly

shielded due to the electron-
C3 ~95 _

donating resonance effect of

the C2-amino group.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 1H-indol-2-amine in approximately 0.6 mL of
DMSO-de in a standard 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum.

e D20 Exchange: Add 1-2 drops of D20 to the NMR tube, shake gently, and re-acquire the *H
NMR spectrum to confirm the N-H and NH: signals.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A DEPT (Distortionless
Enhancement by Polarization Transfer) experiment can be performed to differentiate
between CH, CHz, and CHs groups, although none are expected in the core structure of 1H-
indol-2-amine.
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Infrared (IR) Spectroscopy: Identifying Functional

Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a

molecule. For 1H-indol-2-amine, the IR spectrum will be dominated by the stretching and

bending vibrations of the N-H and C-N bonds.

Expected IR Absorption Bands

Wavenumber ] ] ]
Vibration Type Intensity Notes
(cm™)
Primary amines
N-H stretch ) )
3450 - 3350 ] Medium typically show two N-
(asymmetric, NH2) )
H stretching bands.[4]
The second of the two
N-H stretch ) ] ]
3350 - 3250 ) Medium primary amine N-H
(symmetric, NH2)
stretches.[4]
) ) The indole N-H
~3300 N-H stretch (indole) Medium-Broad
stretch.
] ) ) Characteristic for
1650 - 1580 N-H bend (scissoring) Medium-Strong ] ]
primary amines.[4]
C=C stretch ) Aromatic ring
~1620 _ Medium _ o
(aromatic) stretching vibrations.
) The stretching
C-N stretch (aromatic o
1335 - 1250 ] Strong vibration of the C2-N
amine)
bond.[4]
Out-of-plane bending
910 - 665 N-H wag Broad, Strong

of the N-H bonds.[4]

Experimental Protocol: IR Spectrum Acquisition
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o Sample Preparation: The spectrum can be obtained using either a potassium bromide (KBr)
pellet or an Attenuated Total Reflectance (ATR) accessory.

o KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin,
transparent pellet.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of
4000-400 cm™1,

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the
fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometric Data

e Molecular lon Peak (M*e): For 1H-indol-2-amine (CsHsN2), the molecular ion peak is
expected at an m/z of 132.07.

e Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an
even nominal molecular weight of 132.

» Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected
to be relatively stable due to the aromatic nature of the indole ring. Key fragmentation
pathways could involve:

o Loss of HCN (m/z 27) from the pyrrole ring, a common fragmentation for indoles.

o Loss of an amino radical (*\NHz, m/z 16).
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Proposed EI-MS fragmentation of 1H-indol-2-amine.

Experimental Protocol: Mass Spectrum Acquisition

« lonization Method: Electron lonization (EIl) is a standard method for obtaining fragmentation
patterns of small molecules. Electrospray lonization (ESI) can also be used, which would
primarily show the protonated molecule [M+H]* at m/z 133.08.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the
ions based on their mass-to-charge ratio.

o High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the
elemental composition of the molecular ion and its fragments, providing an unambiguous
molecular formula.

Integrated Spectroscopic Workflow

The comprehensive characterization of 1H-indol-2-amine relies on a synergistic workflow that
integrates these spectroscopic techniques.
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Integrated workflow for the characterization of 1H-indol-2-amine.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for
1H-indol-2-amine. While a complete set of experimental data remains elusive in the public
domain, the combination of predicted values, data from analogous compounds, and a thorough
understanding of spectroscopic principles offers a solid foundation for researchers working with
this important molecule. The provided experimental protocols and workflow diagrams serve as
a practical guide for the synthesis and characterization of 1H-indol-2-amine and its derivatives,
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ensuring data integrity and facilitating further research and development in the fields of
medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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